3-Methylpyrrolidin-3-OL
Overview
Description
3-Methylpyrrolidin-3-OL is an organic compound with the molecular formula C5H11NO. It is a five-membered ring structure containing a nitrogen atom and a hydroxyl group attached to the third carbon atom. This compound is known for its applications in various fields, including medicinal chemistry and organic synthesis .
Scientific Research Applications
3-Methylpyrrolidin-3-OL has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and other industrial products
Safety and Hazards
Mechanism of Action
Mode of Action
It is known that pyrrolidine derivatives can have varied mechanisms of action depending on the specific compound and its target. For instance, N-Methylpyrrolidone has been shown to compete with acetyl-lysine-containing peptides for binding to bromodomains.
Action Environment
It is known that the compound should be stored at room temperature
Biochemical Analysis
Biochemical Properties
3-Methylpyrrolidin-3-OL plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and stability. For instance, it has been observed to interact with oxidoreductases, which are enzymes involved in oxidation-reduction reactions. The hydroxyl group in this compound can form hydrogen bonds with the active sites of these enzymes, potentially altering their catalytic efficiency . Additionally, this compound may interact with transport proteins, facilitating its movement across cellular membranes.
Cellular Effects
The effects of this compound on cellular processes are diverse. It has been shown to influence cell signaling pathways, particularly those involved in stress responses and metabolic regulation. For example, this compound can modulate the activity of kinases and phosphatases, enzymes that play crucial roles in signal transduction . This modulation can lead to changes in gene expression, affecting cellular metabolism and function. Furthermore, this compound has been reported to impact cellular proliferation and apoptosis, indicating its potential use in cancer research.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. One key mechanism is its ability to bind to specific biomolecules, such as enzymes and receptors. This binding can result in either inhibition or activation of the target molecule. For instance, this compound can inhibit the activity of certain enzymes by occupying their active sites, preventing substrate binding . Additionally, it can induce conformational changes in proteins, altering their function and stability. These interactions can lead to changes in gene expression, further influencing cellular processes.
Temporal Effects in Laboratory Settings
The effects of this compound can vary over time in laboratory settings. Studies have shown that this compound is relatively stable under standard laboratory conditions, with minimal degradation over time . Its long-term effects on cellular function can be significant. Prolonged exposure to this compound has been associated with changes in cellular metabolism and gene expression, which may lead to altered cell function and viability. These temporal effects are crucial for understanding the potential therapeutic applications of this compound.
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with dosage. At low doses, it has been observed to enhance metabolic activity and improve cellular function . At higher doses, it can exhibit toxic effects, including cellular damage and apoptosis. These adverse effects are likely due to the compound’s interaction with critical cellular pathways and biomolecules. Understanding the dosage-dependent effects of this compound is essential for its safe and effective use in therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways. It can be metabolized by enzymes such as cytochrome P450 oxidases, which facilitate its breakdown and elimination from the body . This compound can also influence metabolic flux, altering the levels of various metabolites within cells. For example, it has been shown to affect the synthesis and degradation of amino acids and nucleotides, impacting overall cellular metabolism.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These molecules facilitate the movement of this compound across cellular membranes, ensuring its proper localization and accumulation . Additionally, the compound’s distribution can be influenced by its interactions with cellular components, such as lipids and proteins, which can affect its bioavailability and efficacy.
Subcellular Localization
This compound exhibits specific subcellular localization patterns, which are crucial for its activity and function. It is often found in the cytoplasm, where it interacts with various enzymes and proteins involved in metabolic processes . Additionally, it can be localized to specific organelles, such as the mitochondria, where it may influence energy production and cellular respiration. The subcellular localization of this compound is determined by targeting signals and post-translational modifications that direct it to specific compartments within the cell.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methylpyrrolidin-3-OL typically involves the ring closure reaction of suitable precursors. One common method involves the reaction of a compound containing a nitrogen atom with a compound containing a hydroxyl group under specific conditions to form the pyrrolidine ring . For example, the reaction of a compound I with a compound II, followed by reduction using a reducing agent such as sodium borohydride, can yield this compound .
Industrial Production Methods
Industrial production of this compound often involves similar synthetic routes but on a larger scale. The process may include additional steps for purification and quality control to ensure the compound meets the required standards for its intended applications .
Chemical Reactions Analysis
Types of Reactions
3-Methylpyrrolidin-3-OL undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like thionyl chloride or phosphorus tribromide can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield ketones or aldehydes, while reduction can produce various derivatives with different functional groups .
Comparison with Similar Compounds
Similar Compounds
1-Methyl-3-pyrrolidinol: Similar in structure but with a different substitution pattern.
3-Pyrrolidinol: Lacks the methyl group present in 3-Methylpyrrolidin-3-OL.
N-Methyl-3-hydroxypyrrolidine: Another derivative with a different substitution pattern
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its structure allows for specific interactions with molecular targets, making it valuable in various research and industrial applications .
Properties
IUPAC Name |
3-methylpyrrolidin-3-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NO/c1-5(7)2-3-6-4-5/h6-7H,2-4H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ILBDVRCFTYQLOE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCNC1)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70561870 | |
Record name | 3-Methylpyrrolidin-3-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70561870 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
101.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
125032-87-3 | |
Record name | 3-Methylpyrrolidin-3-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70561870 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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